molecular formula C14H14ClN3O4S2 B2426105 4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide CAS No. 522624-87-9

4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2426105
CAS No.: 522624-87-9
M. Wt: 387.85
InChI Key: QTSVGXZJJLTHRC-UHFFFAOYSA-N
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Description

4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring, a morpholine ring, and a sulfonyl chloride group

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S2/c15-11-2-1-10(13(19)17-14-16-3-8-23-14)9-12(11)24(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSVGXZJJLTHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-aminothiazole to yield 4-chloro-N-(1,3-thiazol-2-yl)benzamide.

    Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate with morpholine in the presence of a base such as triethylamine.

    Sulfonylation: The final step involves the sulfonylation of the morpholine ring using chlorosulfonic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound can be used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
  • 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole

Uniqueness

4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide is unique due to its combination of a benzamide core with a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a morpholine ring and a thiazole moiety, contributing to its biological efficacy.

Chemical Structure and Properties

The chemical formula for 4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide is C14H14ClN3O4S2C_{14}H_{14}ClN_3O_4S_2 with a CAS number of 522624-87-9. The compound features:

  • Chlorine atom : Enhances lipophilicity and biological activity.
  • Morpholine group : Known for its ability to interact with various biological targets.
  • Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity

  • In vitro studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the thiazole ring is believed to enhance this activity by interfering with bacterial metabolic pathways.

2. Anticancer Potential

  • Preliminary studies suggest that 4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide may inhibit cancer cell proliferation. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.

3. Enzyme Inhibition

  • This compound may act as an inhibitor for specific enzymes, such as those involved in inflammatory processes. The morpholine sulfonyl group is particularly noted for its ability to form stable interactions with enzyme active sites.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

StudyFocusFindings
Study 1 Antimicrobial EfficacyShowed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
Study 2 Cancer Cell LinesDemonstrated cytotoxic effects on breast cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics.
Study 3 Enzyme InhibitionIdentified as a potent inhibitor of COX enzymes, indicating anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

The mechanisms underlying the biological activities of 4-chloro-3-(morpholinosulfonyl)-N-(thiazol-2-yl)benzamide are multifaceted:

  • Inhibition of Bacterial Growth : Likely through the disruption of folate synthesis pathways, akin to other sulfonamides.
  • Induction of Apoptosis in Cancer Cells : Potentially via the activation of caspase pathways or inhibition of anti-apoptotic proteins.
  • Anti-inflammatory Effects : May involve the suppression of pro-inflammatory cytokines and modulation of immune responses.

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